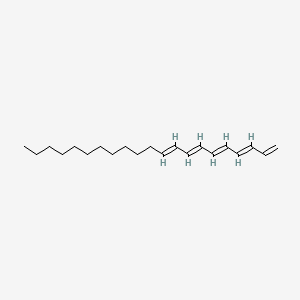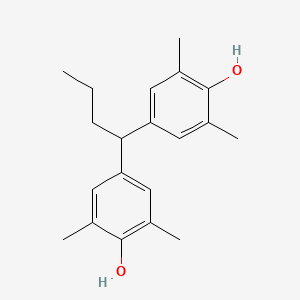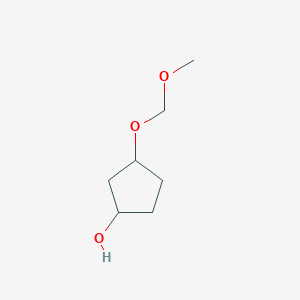
3-(Methoxymethoxy)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethoxy)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a methoxymethoxy group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)cyclopentan-1-ol typically involves the preparation of racemic 3-ethynyl-4-(methoxymethoxy)cyclopentan-1-ol from allyloxy cyclopentyl methanol. This intermediate is then transformed to the aldehyde and subsequently, under Seyferth–Gilbert conditions, the ethynyl group is installed at the cyclopentane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing standard organic reactions such as oxidation, reduction, and substitution.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethoxy)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also engage in various biochemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopenten-1-ol: A structurally similar compound with a cyclopentene ring and a hydroxyl group.
Cyclopent-2-en-1-ol: Another related compound with a cyclopentene ring and a hydroxyl group.
Uniqueness
3-(Methoxymethoxy)cyclopentan-1-ol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-(methoxymethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-5-10-7-3-2-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
GPWOOBCIAQGRRK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1CCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


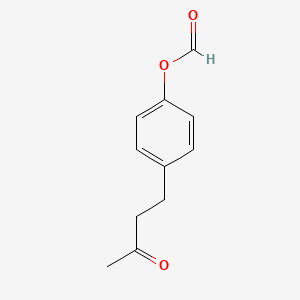
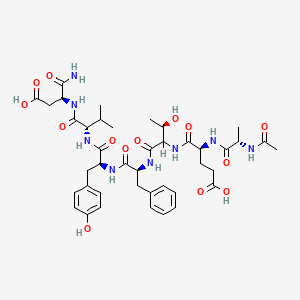
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
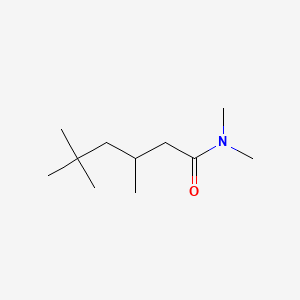

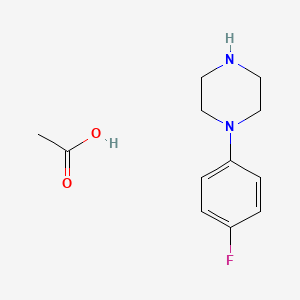

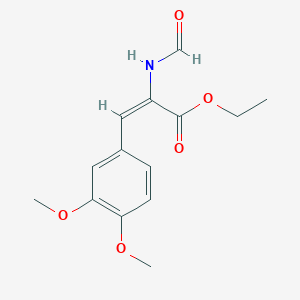
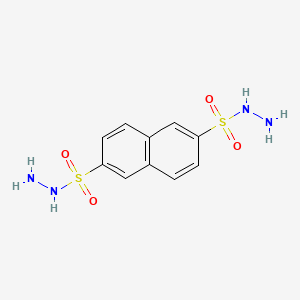
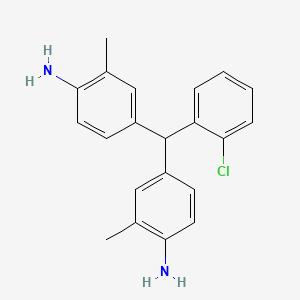
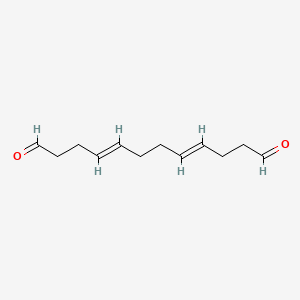
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
